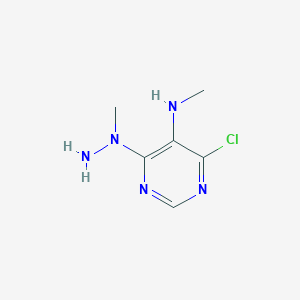

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reaction. The structure of the synthesized compound can be confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom is replaced by a nucleophile such as methylamine.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Substitution Reactions: Other substitution reactions can introduce different functional groups into the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include methylamine for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces this compound , while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications, including:

Medicinal Chemistry: This compound and its derivatives are studied for their potential pharmacological activities, such as anti-inflammatory, antiproliferative, and antifungal properties.

Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal activity and potential use as pesticides.

Biological Research: The compound is used in studies to understand its mechanism of action and interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory and antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine

Uniqueness

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity

Biological Activity

4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine, with the CAS number 6959-82-6, is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, including a chloro group and a methylhydrazine moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C₆H₁₀ClN₅

- Molecular Weight : 187.63 g/mol

- Density : 1.416 g/cm³

- Boiling Point : 367.8 °C

- Flash Point : 176.2 °C

Biological Activities

Research into the biological activities of this compound has revealed several promising properties:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidines and hydrazines have shown effectiveness against various bacterial strains, including Gram-positive bacteria and mycobacteria. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the introduction of halogen substituents enhances antibacterial activity, as seen in related compounds .

Anticancer Potential

The compound's structural resemblance to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Research on similar hydrazine derivatives has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms through which this compound exerts its effects require further investigation, but preliminary studies suggest it may interact with cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship for this compound can provide insights into optimizing its biological activity. The presence of the chloro group and the methylhydrazine moiety are critical for enhancing interactions with biological targets. For instance, modifications to these groups could lead to improved potency or selectivity against specific pathogens or cancer types .

Case Studies

- Antibacterial Efficacy : A study evaluating a series of chlorinated pyrimidine derivatives found that compounds with similar structures exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests that this compound may possess comparable antibacterial properties .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related hydrazine compounds on various cancer cell lines indicated significant growth inhibition, suggesting that this compound warrants further exploration for its potential anticancer applications .

Properties

CAS No. |

6959-82-6 |

|---|---|

Molecular Formula |

C6H10ClN5 |

Molecular Weight |

187.63 g/mol |

IUPAC Name |

4-[amino(methyl)amino]-6-chloro-N-methylpyrimidin-5-amine |

InChI |

InChI=1S/C6H10ClN5/c1-9-4-5(7)10-3-11-6(4)12(2)8/h3,9H,8H2,1-2H3 |

InChI Key |

QNGNGBGBQCEXDP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(N=CN=C1Cl)N(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.